Salvinorin A propionate

Description

Propriétés

IUPAC Name |

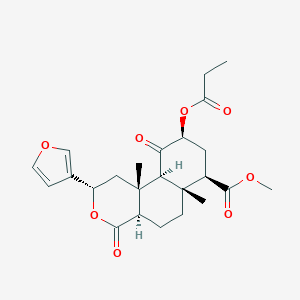

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-propanoyloxy-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O8/c1-5-18(25)31-16-10-15(21(27)29-4)23(2)8-6-14-22(28)32-17(13-7-9-30-12-13)11-24(14,3)20(23)19(16)26/h7,9,12,14-17,20H,5-6,8,10-11H2,1-4H3/t14-,15-,16-,17-,20-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPFVFWZGNRKYFG-ZWLNRFIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@H]1C[C@H]([C@@]2(CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]2C1=O)C)C4=COC=C4)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349319 | |

| Record name | methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-propanoyloxy-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

689295-71-4 | |

| Record name | methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-propanoyloxy-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Chemical and Pharmacological Profile of Salvinorin A Propionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist isolated from Salvia divinorum, has garnered significant interest as a molecular scaffold for the development of novel therapeutics. Its unique non-nitrogenous diterpenoid structure distinguishes it from classical opioids. Modification of the C2 acetate group has been a key strategy in developing analogs with altered pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth overview of Salvinorin A propionate, a semi-synthetic analog of Salvinorin A. We will detail its chemical structure, a proposed synthesis protocol, and its known biological activity. Furthermore, this guide outlines the key signaling pathways modulated by KOR agonists and provides detailed experimental protocols for relevant assays.

Chemical Structure and Synthesis

This compound is a semi-synthetic derivative of Salvinorin A where the acetate group at the C2 position is replaced by a propionate group.

The chemical formula for Salvinorin A is C₂₃H₂₈O₈.[1][2] The IUPAC name for Salvinorin A is methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-(acetyloxy)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-dodecahydro-1H-naphtho[2,1-c]pyran-7-carboxylate.[1][2]

Deduced Chemical Structure of this compound

Based on the structure of Salvinorin A, the chemical structure of this compound can be confidently deduced. The propionyl group (CH₃CH₂CO-) replaces the acetyl group (CH₃CO-) at the C2 position.

Caption: Chemical Structure of this compound.

Proposed Semi-Synthesis of this compound

Experimental Protocol: Semi-synthesis of this compound

This protocol is inferred from general procedures for the synthesis of Salvinorin A analogs.[3][4]

Step 1: Deacetylation of Salvinorin A to Salvinorin B

-

Dissolve Salvinorin A in a suitable solvent system, such as a 1:1 mixture of tetrahydrofuran (THF) and methanol (MeOH).

-

Add sodium bicarbonate (NaHCO₃) and 15-crown-5 to the solution.

-

Slowly add hydrogen peroxide (H₂O₂) to the reaction mixture while stirring vigorously at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude Salvinorin B by column chromatography on silica gel.

Step 2: Propionylation of Salvinorin B

-

Dissolve the purified Salvinorin B in a dry, aprotic solvent such as dichloromethane (CH₂Cl₂) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen).

-

Add a suitable base, such as N,N-diisopropylethylamine (DIPEA).

-

Cool the reaction mixture to 0 °C and slowly add propionic anhydride or propionyl chloride.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting this compound by column chromatography.

Biological Activity and Pharmacology

This compound, like its parent compound, is a kappa-opioid receptor (KOR) agonist.

Quantitative Biological Data

The available quantitative data for this compound is limited but indicates its activity at the KOR.

| Compound | Receptor Target | Assay Type | Result | Reference |

| This compound | Kappa-Opioid Receptor | cAMP Production | Partial Agonist | [5] |

| Salvinorin A | Kappa-Opioid Receptor | Radioligand Binding (Kᵢ) | 2.4 nM | [1] |

| Salvinorin A | Kappa-Opioid Receptor | Functional Assay (EC₅₀) | 1.8 nM | [1] |

| Salvinorin A | Dopamine D₂ Receptor | Radioligand Binding (Affinity) | 5-10 nM | [1] |

| Salvinorin A | Dopamine D₂ Receptor | Functional Assay (EC₅₀) | 48 nM (Partial Agonist) | [1] |

Signaling Pathways

Activation of the KOR by agonists like this compound initiates a cascade of intracellular signaling events. The KOR is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.

2.2.1. Kappa-Opioid Receptor Signaling Pathway

Upon agonist binding, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also modulate other effectors, such as ion channels and protein kinases.

Caption: KOR Signaling Pathway.

2.2.2. Modulation of Dopamine Signaling

KOR activation has a significant modulatory effect on the dopaminergic system.[6] Agonism at KORs located on dopamine neuron terminals in brain regions like the striatum can inhibit dopamine release.[6][7] This interaction is believed to contribute to some of the behavioral effects of KOR agonists.

Caption: KOR-Mediated Dopamine Modulation.

Key Experimental Protocols

Radioligand Binding Assay for Kappa-Opioid Receptor

This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for the KOR.[8][9]

Materials:

-

Cell membranes expressing the human kappa-opioid receptor.

-

Radioligand (e.g., [³H]diprenorphine).

-

Test compound (this compound).

-

Non-specific binding control (e.g., naloxone).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well plates.

-

Filter mats (e.g., GF/B or GF/C).

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or non-specific binding control.

-

Add the radioligand to all wells to initiate the binding reaction.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the incubation by rapid filtration through the filter mats using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filter mats and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value of the test compound from a competition binding curve and calculate the Ki using the Cheng-Prusoff equation.

Forskolin-Stimulated cAMP Accumulation Assay

This assay measures the ability of a KOR agonist to inhibit adenylyl cyclase activity.[10][11][12]

Materials:

-

Cells expressing the human kappa-opioid receptor (e.g., HEK293 or CHO cells).

-

Test compound (this compound).

-

Forskolin.

-

Phosphodiesterase inhibitor (e.g., IBMX).

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Cell culture medium and reagents.

Procedure:

-

Plate the cells in a suitable multi-well plate and allow them to adhere.

-

Prepare serial dilutions of the test compound.

-

Pre-incubate the cells with the phosphodiesterase inhibitor for a short period.

-

Add the test compound to the wells and incubate.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Incubate for a specified time to allow for cAMP accumulation.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Generate a dose-response curve to determine the EC₅₀ of the test compound for the inhibition of forskolin-stimulated cAMP accumulation.

Conclusion

This compound is a valuable research tool for investigating the pharmacology of the kappa-opioid receptor. As a semi-synthetic analog of Salvinorin A, it exhibits partial agonism at the KOR. The provided synthesis and experimental protocols offer a framework for the preparation and characterization of this and other related compounds. Further research is warranted to fully elucidate the therapeutic potential of this compound and other C2-modified analogs. The signaling pathway diagrams presented herein provide a visual guide to the complex intracellular events initiated by KOR activation, which are fundamental to understanding the mechanism of action of this class of compounds.

References

- 1. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 2. Salvinorin A - Wikipedia [en.wikipedia.org]

- 3. Synthesis and in vitro pharmacological studies of new C(2) modified salvinorin A analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders [frontiersin.org]

- 7. Effects of acute and repeated administration of salvinorin A on dopamine function in the rat dorsal striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. resources.revvity.com [resources.revvity.com]

The Genesis and Pharmacological Profile of Salvinorin A Propionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist isolated from the plant Salvia divinorum, has garnered significant interest within the scientific community due to its unique non-nitrogenous diterpene structure and profound psychoactive effects.[1][2] In the quest to understand the structure-activity relationships (SAR) of this novel compound, a number of semi-synthetic derivatives have been created. Among these is Salvinorin A propionate, a key analog that has been instrumental in elucidating the role of the C-2 acetate group in KOR activation. This technical guide provides a comprehensive overview of the discovery, origin, and pharmacological characterization of this compound, including detailed experimental protocols and a comparative analysis of its properties relative to its parent compound, Salvinorin A.

Discovery and Origin

This compound is a semi-synthetic derivative of Salvinorin A and was first described in the scientific literature as part of structure-activity relationship studies aimed at understanding the molecular determinants of Salvinorin A's interaction with the kappa-opioid receptor.[3] The pioneering work of Chavkin et al. (2004) identified this compound as a partial agonist at the KOR, in contrast to the full agonism of Salvinorin A.[3] This finding highlighted the critical importance of the substituent at the C-2 position of the Salvinorin A scaffold in modulating the efficacy of the ligand. The synthesis of this compound involves the chemical modification of the naturally occurring Salvinorin A, which is extracted from the leaves of Salvia divinorum.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through various in vitro assays, primarily focusing on its binding affinity and functional potency at the kappa-opioid receptor. The following tables summarize the key quantitative data for this compound in comparison to its parent compound, Salvinorin A.

| Compound | KOR Binding Affinity (Ki) | Reference |

| Salvinorin A | ~2.3 - 6.2 nM | [4][5] |

| This compound | 32.6 nM | [6] |

| Compound | KOR Functional Potency (EC50) | Assay Type | Reference |

| Salvinorin A | ~1.8 nM | [³⁵S]GTPγS Binding | [4] |

| This compound | 4.7 nM | Inhibition of adenylate cyclase | [6] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.

Synthesis of this compound

The synthesis of this compound from Salvinorin A is achieved through a standard esterification reaction. While the original publication by Chavkin et al. (2004) does not provide a detailed protocol, the following represents a plausible and commonly employed method for such a transformation.

Objective: To replace the C-2 acetyl group of Salvinorin A with a propionyl group.

Materials:

-

Salvinorin A

-

Propionic anhydride

-

Pyridine (or another suitable base, e.g., triethylamine)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: Dissolve Salvinorin A in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: To the stirred solution, add an excess of pyridine followed by an excess of propionic anhydride.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (Salvinorin A) is consumed.

-

Workup: Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Radioligand Binding Assay for KOR Affinity (Ki)

This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the kappa-opioid receptor.[4][5]

Materials:

-

Cell membranes prepared from a cell line stably expressing the human kappa-opioid receptor (e.g., CHO-hKOR or HEK-hKOR cells).[4][5]

-

Radioligand: [³H]U69,593 or [³H]bremazocine.[5]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[5]

-

Test Compounds: Salvinorin A and this compound.

-

Non-specific binding control: A high concentration (e.g., 10 µM) of a non-radiolabeled KOR ligand such as naloxone or U69,593.[5]

-

96-well plates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Liquid scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound (Salvinorin A or this compound).

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Determine the total binding (in the absence of a competing ligand) and non-specific binding (in the presence of a high concentration of an unlabeled ligand).

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding) from the resulting dose-response curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Inhibition of Forskolin-Stimulated cAMP Production (EC50)

This assay measures the functional potency of a KOR agonist by quantifying its ability to inhibit the production of cyclic AMP (cAMP) stimulated by forskolin.[3]

Materials:

-

HEK293 cells stably transfected with the human kappa-opioid receptor.[3]

-

Forskolin.

-

Test Compounds: Salvinorin A and this compound.

-

cAMP assay kit (e.g., based on HTRF, ELISA, or other detection methods).

-

Cell culture reagents.

Procedure:

-

Cell Culture and Plating: Culture the hKOR-expressing HEK293 cells and seed them into 96-well plates.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound (Salvinorin A or this compound).

-

Stimulation: Add forskolin to the wells to stimulate adenylyl cyclase and induce cAMP production.

-

Incubation: Incubate the plates for a specified time to allow for cAMP accumulation.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis:

-

Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration.

-

Determine the EC₅₀ (the concentration of the agonist that produces 50% of its maximal inhibitory effect) and the Emax (the maximum inhibition achieved) from the curve.

-

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Kappa-Opioid Receptor (KOR) Signaling Pathway.

Caption: Experimental Workflows for Pharmacological Assays.

References

- 1. Salvinorin A: A potent naturally occurring nonnitrogenous κ opioid selective agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total Synthesis of Salvinorin A by Evans [organic-chemistry.org]

- 3. Salvinorin A, an active component of the hallucinogenic sage salvia divinorum is a highly efficacious kappa-opioid receptor agonist: structural and functional considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

Preliminary Pharmacological Profile of Salvinorin A Propionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary pharmacological profile of Salvinorin A propionate, a semi-synthetic derivative of the potent kappa-opioid receptor (KOR) agonist, Salvinorin A. This document collates available quantitative data, details relevant experimental methodologies, and visualizes key pathways and processes to support further research and development.

Introduction

Salvinorin A, a neoclerodane diterpene isolated from the plant Salvia divinorum, is the most potent naturally occurring hallucinogen.[1] It is a highly selective and efficacious agonist at the kappa-opioid receptor (KOR).[2][3] Its unique non-nitrogenous structure distinguishes it from classical opioid alkaloids.[1] this compound, also known as salvinorinyl-2-propionate, is a derivative synthesized to explore the structure-activity relationships of this novel scaffold.[4][5] This guide focuses on the pharmacological characteristics of this propionate analog.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound in comparison to its parent compound, Salvinorin A.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Ki (nM) | Assay System |

| This compound | Human κ-Opioid | 32.6 | Radioligand binding assay |

| Salvinorin A | Human κ-Opioid (cloned) | 2.4 | Radioligand binding assay[6] |

| Salvinorin A | Guinea Pig Brain κ-Opioid | 4.3 | Radioligand binding assay[2] |

Table 2: Functional Activity

| Compound | Assay | EC50 (nM) | Efficacy | Cell Line |

| This compound | Adenylate Cyclase Inhibition | 4.7 | Partial Agonist | HEK293 (human KOR transfected)[4] |

| Salvinorin A | Adenylate Cyclase Inhibition | 1.8 | Full Agonist | HEK293 (human KOR transfected)[6] |

Table 3: In Vivo Effects

| Compound | Animal Model | Assay | Effect |

| This compound | Mouse | Radiant Heat Tail-Flick | Reduced nociceptive response (less potent than Salvinorin A)[4] |

| Salvinorin A | Mouse | Radiant Heat Tail-Flick | Antinociceptive effects[4] |

| Salvinorin A | Mouse | Forced Swim Test | Depressant-like effects[3] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the pharmacological characterization of this compound. These protocols are based on standard procedures described for Salvinorin A and its analogs.

Radioligand Binding Assay for KOR Affinity

Objective: To determine the binding affinity (Ki) of this compound for the kappa-opioid receptor.

Materials:

-

HEK293 cells stably expressing the human kappa-opioid receptor.

-

Radioligand: [3H]-U69,593 (a selective KOR agonist).

-

Non-specific binding control: Naloxone.

-

Test compound: this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation fluid and counter.

Procedure:

-

Prepare cell membranes from HEK293-hKOR cells.

-

In a 96-well plate, add increasing concentrations of this compound.

-

Add a fixed concentration of [3H]-U69,593 to each well.

-

For non-specific binding, add a high concentration of naloxone.

-

Add the cell membrane preparation to each well.

-

Incubate at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the IC50 (concentration that inhibits 50% of specific binding).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Forskolin-Stimulated cAMP Accumulation Assay

Objective: To assess the functional activity (EC50 and efficacy) of this compound at the KOR.

Materials:

-

HEK293 cells stably expressing the human kappa-opioid receptor.

-

Forskolin (an adenylyl cyclase activator).

-

Test compound: this compound.

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit).

-

Cell culture medium and reagents.

Procedure:

-

Plate HEK293-hKOR cells in a 96-well plate and grow to confluence.

-

Pre-treat cells with increasing concentrations of this compound for a short period.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay-based kit.

-

Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP accumulation against the concentration of this compound.

-

Calculate the EC50 and the maximal inhibition (Emax) to determine potency and efficacy.

Visualizations

The following diagrams illustrate key concepts related to the pharmacology of this compound.

Caption: KOR Signaling Pathway Activated by this compound.

Caption: Workflow for cAMP Functional Assay.

Caption: Logical Relationship of Pharmacological Effects.

References

- 1. mdpi.com [mdpi.com]

- 2. Salvinorin A [sigmaaldrich.com]

- 3. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Salvinorin A - Wikipedia [en.wikipedia.org]

- 7. Pharmacokinetics of the potent hallucinogen, salvinorin A in primates parallels the rapid onset, short duration of effects in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Salvinorin A and derivatives: protection from metabolism does not prolong short-term, whole-brain residence - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Biological Targets of Salvinorin A Propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known biological targets of Salvinorin A propionate, a semi-synthetic analog of the potent naturally occurring hallucinogen Salvinorin A. The document details the compound's binding affinities, functional activities, and the signaling pathways it modulates. Methodologies for key experiments are also described to facilitate replication and further investigation.

Introduction

Salvinorin A is a neoclerodane diterpene isolated from the plant Salvia divinorum. It is distinguished from classic hallucinogens by its unique chemical structure, which lacks a nitrogen atom, and its mechanism of action. Unlike serotonergic psychedelics, Salvinorin A exerts its effects primarily through the kappa-opioid receptor (KOR).[1][2][3][4][5] this compound is a derivative created by modifying the C-2 position of the parent molecule.[6] This modification has been shown to alter its efficacy at the KOR, making it a valuable tool for pharmacological research and a potential scaffold for the development of novel therapeutics targeting the KOR system for conditions such as pain, addiction, and mood disorders.[4][7]

Primary Biological Target: Kappa-Opioid Receptor (KOR)

The principal biological target of Salvinorin A and its analogs, including this compound, is the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR).[2][4] Structure-activity relationship (SAR) studies have demonstrated that the substituent at the C-2 position is critical for activity at opioid receptors.[6][8] While Salvinorin A is a full agonist at the KOR, the propionate derivative has been characterized as a partial agonist.[6]

The interaction of this compound with the KOR has been quantified through various in vitro assays. The data below is compiled from studies on cloned human KOR expressed in cell lines. For comparative purposes, data for the parent compound, Salvinorin A, is also included.

| Compound | Assay Type | Receptor | Parameter | Value (nM) | Efficacy (% of Full Agonist) | Reference |

| This compound | cAMP Inhibition | Human KOR | EC50 | Partial Agonist | Partial | [6] |

| Salvinorin A | Radioligand Binding ([³H]bremazocine) | Human KOR | Ki | 2.4 | N/A | [1] |

| Salvinorin A | cAMP Inhibition | Human KOR | EC50 | 1.0 ± 0.5 | ~100% (Full Agonist) | [9] |

| Salvinorin A | [³⁵S]GTPγS Binding | Human KOR | EC50 | 2.2 | N/A | [10] |

| Salvinorin A | β-arrestin Recruitment (Tango) | Human KOR | EC50 | 10.5 | N/A | [10] |

| Salvinorin A | Calcium Mobilization (Gαq-i5) | Human KOR | EC50 | 1.8 | N/A | [1][6] |

Selectivity Profile

A key feature of Salvinorin A and its derivatives is their high selectivity for the KOR over other opioid receptor subtypes (mu and delta) and a wide range of other CNS receptors.[1][9][11]

Functional studies have demonstrated that Salvinorin A has no significant action at the 5-HT₂A serotonin receptor, which is the primary target for classic hallucinogens like LSD and psilocybin.[1][5][9][[“]] Similarly, it shows negligible affinity for cannabinoid CB1 receptors in in vitro binding assays.[1][13][14] While some in vivo effects of Salvinorin A appear to be modulated by the cannabinoid system, this is thought to be the result of downstream cross-talk between KOR and CB1 receptor signaling pathways rather than direct binding.[14][15][16]

| Compound | Receptor Target | Binding Affinity (Ki) | Activity | Reference |

| Salvinorin A | Mu-Opioid Receptor (MOR) | > 5,000 nM | None | [9] |

| Salvinorin A | Delta-Opioid Receptor (DOR) | > 5,000 nM | None | [9] |

| Salvinorin A | Serotonin 5-HT₂A Receptor | No significant activity | None | [1][5][9] |

| Salvinorin A | Cannabinoid CB1 Receptor | Very weak affinity | None | [13][14] |

| Salvinorin A | Dopamine D₂ Receptor | 5-10 nM | Partial Agonist | [1] |

Note: While Salvinorin A is highly selective for KOR, it has also been shown to act as a partial agonist at the D₂ dopamine receptor, which may contribute to its overall pharmacological effects.[1]

KOR-Mediated Signaling Pathways

Activation of the KOR by an agonist like this compound initiates a cascade of intracellular signaling events. As a G-protein coupled receptor, KOR primarily couples to the Gαi/o class of G-proteins.

-

G-Protein Activation: Ligand binding induces a conformational change in the KOR, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.[10]

-

Effector Modulation: The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10][17]

-

Ion Channel Regulation: The dissociated Gβγ subunit can directly modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels.[10] This results in neuronal hyperpolarization and reduced neuronal excitability.

-

β-Arrestin Pathway: Like many GPCRs, KOR can also signal through a G-protein-independent pathway involving β-arrestin. Salvinorin A has been shown to be an "unbiased" agonist, activating both G-protein and β-arrestin pathways.[4][10] The specific bias of this compound has not been detailed but is an important area for future research.

Caption: KOR signaling pathway activated by this compound.

Experimental Protocols

The characterization of this compound's activity relies on standardized in vitro pharmacological assays. Below are generalized protocols for two key experimental approaches.

This assay measures the affinity of a test compound (e.g., this compound) for a receptor by quantifying its ability to displace a radiolabeled ligand.

Protocol Outline:

-

Membrane Preparation:

-

Culture cells expressing the human kappa-opioid receptor (e.g., HEK-293 or CHO cells).

-

Harvest cells and homogenize in a buffered solution.

-

Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in an assay buffer.

-

-

Assay Reaction:

-

In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled KOR ligand (e.g., [³H]bremazocine), and varying concentrations of the unlabeled test compound (this compound).

-

Include controls for total binding (radioligand + membrane) and non-specific binding (radioligand + membrane + a high concentration of a known KOR agonist like U50,488).

-

Incubate the mixture to allow binding to reach equilibrium.

-

-

Separation and Scintillation Counting:

-

Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters to remove unbound radioactivity.

-

Place filters in scintillation vials with scintillation fluid.

-

Quantify radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

-

Caption: Workflow for a radioligand competition binding assay.

This assay measures the functional potency and efficacy of a compound by quantifying its ability to inhibit adenylyl cyclase and reduce cAMP levels in cells stimulated with forskolin.

Protocol Outline:

-

Cell Culture and Plating:

-

Culture KOR-expressing cells in a multi-well plate.

-

Allow cells to adhere and grow to an appropriate confluency.

-

-

Assay Procedure:

-

Pre-treat cells with varying concentrations of the test compound (this compound).

-

Stimulate the cells with forskolin, an adenylyl cyclase activator, to induce cAMP production.

-

Incubate for a defined period.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells to release intracellular cAMP.

-

Quantify cAMP levels in the lysate using a detection kit, typically based on competitive immunoassay principles (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration that produces 50% of the maximal inhibitory effect).

-

Determine the maximal inhibition (Eₘₐₓ) relative to a standard full agonist to classify the compound as a full or partial agonist.

-

Conclusion

The primary and most well-characterized biological target of this compound is the kappa-opioid receptor. It functions as a potent and selective partial agonist, distinguishing it from its parent compound, Salvinorin A, which is a full agonist. Its high selectivity against other opioid and CNS receptors makes it a valuable pharmacological tool. The compound activates KOR-mediated Gi/o signaling pathways, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity, ultimately reducing neuronal excitability. Further research into its potential signaling bias and in vivo pharmacology will continue to clarify its therapeutic potential.

References

- 1. Salvinorin A - Wikipedia [en.wikipedia.org]

- 2. Studies toward the pharmacophore of salvinorin A, a potent kappa opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies Toward the Pharmacophore of Salvinorin A, a Potent Kappa Opioid Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Salvinorin A, an active component of the hallucinogenic sage salvia divinorum is a highly efficacious kappa-opioid receptor agonist: structural and functional considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Salvinorin a and related compounds as therapeutic drugs for psychostimulant-related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of new salvinorin A analogues incorporating natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Salvinorin A: A potent naturally occurring nonnitrogenous κ opioid selective agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. consensus.app [consensus.app]

- 13. Kappa opioid mediation of cannabinoid effects of the potent hallucinogen, salvinorin A, in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibitory effect of salvinorin A, from Salvia divinorum, on ileitis-induced hypermotility: cross-talk between kappa-opioid and cannabinoid CB(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Ultrapotent effects of salvinorin A, a hallucinogenic compound from Salvia divinorum, on LPS-stimulated murine macrophages and its anti-inflammatory action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Salvinorin A Propionate: A Technical Guide to a Selective Kappa-Opioid Receptor Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvinorin A, a neoclerodane diterpene isolated from the plant Salvia divinorum, is a potent and selective kappa-opioid receptor (KOR) agonist.[1][2][3] Its unique non-nitrogenous structure distinguishes it from classical alkaloid opioids, making it a valuable scaffold for medicinal chemistry and the development of novel therapeutics.[2][4][5][6] Salvinorin A propionate is a semi-synthetic analog of Salvinorin A, modified at the C-2 position. This modification alters its pharmacological profile, rendering it a selective partial agonist at the KOR.[7][8] This technical guide provides a comprehensive overview of this compound, summarizing its pharmacological data, detailing relevant experimental protocols, and visualizing key structural and functional relationships to aid in research and drug development.

Pharmacological Data Summary

The interaction of this compound and related compounds with opioid receptors has been quantified through various in vitro assays. The following tables summarize the key binding affinity and functional potency data.

Table 1: Opioid Receptor Binding Affinity (Ki)

| Compound | C-2 Substituent | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | Selectivity for KOR |

| This compound | Propionoxy | 32.6 | >10,000 | >10,000 | Highly Selective |

| Salvinorin A | Acetoxy | 2.4 | >10,000 | >10,000 | Highly Selective |

| Salvinorin B | Hydroxyl | >10,000 | >10,000 | >10,000 | Inactive |

Data compiled from multiple sources.[4][9] Note: Ki values are inversely proportional to binding affinity. A lower Ki indicates higher affinity. MOR = mu-opioid receptor; DOR = delta-opioid receptor.

Table 2: Functional Activity at the Kappa-Opioid Receptor

| Compound | Assay Type | Parameter | Value (nM) | Efficacy |

| This compound | cAMP Inhibition | EC50 | 4.7 | Partial Agonist |

| Salvinorin A | cAMP Inhibition | EC50 | 1.8 | Full Agonist |

| U69,593 (Reference Agonist) | [³⁵S]GTPγS Binding | EC50 | 377 | Full Agonist |

Data compiled from multiple sources.[1][4][7] EC50 represents the concentration of a drug that gives a half-maximal response.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by acting as a partial agonist at the kappa-opioid receptor, which is a G-protein coupled receptor (GPCR) primarily coupled to the Gi/o family of G-proteins.[5][10] Upon binding, the receptor undergoes a conformational change, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[10] This cascade of events ultimately modulates neuronal excitability.[5]

Caption: Simplified signaling pathway of the kappa-opioid receptor (KOR).

Experimental Protocols

The characterization of this compound as a KOR ligand involves several standard pharmacological assays.

Radioligand Binding Assay (for Affinity)

This competitive binding assay determines the affinity (Ki) of a test compound for a specific receptor.

-

Materials : Cell membranes from a cell line stably expressing the human KOR (e.g., CHO-hKOR or HEK-293), a radiolabeled KOR ligand (e.g., [³H]U69,593), test compound (this compound), assay buffer (e.g., 50 mM Tris-HCl), and a non-specific binding agent (e.g., unlabeled U69,593).[11]

-

Procedure :

-

Incubate the cell membranes with a fixed concentration of the radioligand ([³H]U69,593).

-

Add varying concentrations of the unlabeled test compound (this compound).

-

In separate tubes, determine non-specific binding by adding a high concentration of an unlabeled standard KOR agonist.[11]

-

Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).[12]

-

Terminate the reaction by rapid filtration through glass fiber filters, trapping the membrane-bound radioligand.[11][12]

-

Wash the filters to remove unbound radioligand.

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

-

Data Analysis : The IC50 (concentration of test compound that displaces 50% of the radioligand) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay (for Functional Activity)

This assay measures G-protein activation following receptor agonism.

-

Materials : Cell membranes expressing KOR, [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, test compound, and assay buffer (containing MgCl₂ and NaCl).[12]

-

Procedure :

-

Incubate cell membranes with a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of the test compound (this compound).[12]

-

The agonist binding activates the G-protein, causing it to release GDP and bind [³⁵S]GTPγS.

-

Incubate to allow for binding (e.g., 60 minutes at 25°C).[12]

-

Terminate the assay by rapid filtration.[12]

-

Quantify the amount of bound [³⁵S]GTPγS via scintillation counting.

-

-

Data Analysis : Plot the amount of bound [³⁵S]GTPγS against the log concentration of the agonist to determine the EC50 and the maximum effect (Emax) relative to a standard full agonist.

Forskolin-Stimulated cAMP Inhibition Assay (for Functional Activity)

This assay directly measures the downstream effect of Gi/o protein activation, which is the inhibition of adenylyl cyclase.

-

Materials : Whole cells expressing KOR, forskolin (an adenylyl cyclase activator), test compound, and a cAMP detection kit (e.g., HTRF or ELISA-based).

-

Procedure :

-

Pre-incubate the cells with varying concentrations of the test compound (this compound).

-

Stimulate the cells with a fixed concentration of forskolin to increase intracellular cAMP levels.

-

The KOR agonist will inhibit this forskolin-induced cAMP production.[7][8]

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

-

-

Data Analysis : The IC50 (concentration of agonist that causes 50% inhibition of forskolin-stimulated cAMP production) is determined. Efficacy is assessed by comparing the maximal inhibition to that of a known full agonist.

Caption: Experimental workflow for characterizing a novel KOR ligand.

Structure-Activity Relationships (SAR)

Structure-activity relationship studies of Salvinorin A analogs have demonstrated that the substituent at the C-2 position is critical for both binding affinity and functional efficacy at the KOR.[5][6][7]

-

Salvinorin A : Possesses an acetoxy group at C-2 and acts as a potent, full agonist.[7][8]

-

This compound : Replacing the acetoxy group with a slightly larger propionoxy group reduces binding affinity and significantly reduces efficacy, resulting in a partial agonist profile.[7][8]

-

Salvinorin B : The complete removal of the ester functionality at C-2 (leaving a hydroxyl group) abolishes KOR binding and activity, highlighting the necessity of an ester at this position.[9]

This demonstrates that while a C-2 ester is required for activity, the size and nature of this group can be fine-tuned to modulate the pharmacological profile from a full agonist to a partial agonist.

Caption: Structure-activity relationship at the C-2 position of Salvinorin.

Conclusion

This compound is a valuable research tool for probing the function of the kappa-opioid receptor system. As a semi-synthetic derivative of Salvinorin A, its key characteristic is its partial agonism at the KOR, contrasting with the full agonism of the parent compound.[7][8] This property, combined with its high selectivity over other opioid receptors, makes it a useful compound for studies aiming to differentiate the physiological effects of full versus partial KOR activation. The data and protocols outlined in this guide provide a foundational understanding for researchers utilizing this compound or engaging in the rational design of new Salvinorin A analogs with tailored pharmacological profiles for potential therapeutic applications.

References

- 1. Salvinorin A: A potent naturally occurring nonnitrogenous κ opioid selective agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders [frontiersin.org]

- 3. Salvinorin A: a potent naturally occurring nonnitrogenous kappa opioid selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Salvinorin A - Wikipedia [en.wikipedia.org]

- 5. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Salvinorin A, an active component of the hallucinogenic sage salvia divinorum is a highly efficacious kappa-opioid receptor agonist: structural and functional considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Studies Toward the Pharmacophore of Salvinorin A, a Potent Kappa Opioid Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Salvinorin A and Salvia divinorum: Toxicology, Pharmacological Profile, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of Functionally Selective, Small Molecule Agonists at Kappa Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

Initial In-Vitro Studies of Salvinorin A Propionate: A Technical Whitepaper

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Salvinorin A, a neoclerodane diterpene isolated from the plant Salvia divinorum, is a potent and highly selective kappa-opioid receptor (KOR) agonist.[1][2] Uniquely, it is the first identified non-nitrogenous opioid receptor agonist, challenging the long-held belief that a nitrogen atom was essential for opioid receptor activity.[1] This distinct structure has made Salvinorin A and its analogs valuable tools for probing KOR pharmacology and as scaffolds for novel therapeutic development.[2][3]

Salvinorin A propionate (2-O-propanoylsalvinorin A) is a semi-synthetic analog created by modifying the C2 position of the parent molecule.[4][5] Initial in-vitro studies were crucial for characterizing how this modification affects receptor binding and functional activity, providing insights into the structure-activity relationships of this novel class of compounds. This document provides a detailed overview of these foundational in-vitro evaluations.

Quantitative Pharmacological Data

The initial characterization of this compound focused on its functional efficacy and potency at the human kappa-opioid receptor (hKOR). The following tables summarize the key quantitative data from functional assays performed in Human Embryonic Kidney (HEK-293) cells expressing hKOR.

Functional Activity: cAMP Inhibition

In assays measuring the inhibition of forskolin-stimulated cyclic AMP (cAMP) production, this compound was identified as a partial agonist.[4][5]

Table 1: cAMP Inhibition Assay Data

| Compound | Efficacy (Emax) |

|---|---|

| Salvinorin A | Full Agonist |

| This compound | Partial Agonist |

| Salvinorin A Heptanoate | Partial Agonist |

Data sourced from Chavkin et al., 2004.[4][5]

Functional Activity: Intracellular Calcium Mobilization

Further studies quantified the agonist activity by co-expressing hKOR with chimeric (Gαqi5) or universal (Gα16) G-proteins, which couple receptor activation to intracellular calcium mobilization. This compound demonstrated potent agonist activity in this system.[4][5]

Table 2: Intracellular Calcium Mobilization Data

| G-Protein Co-transfection | Compound | Potency (EC50, nM) | Efficacy (Emax, % of U69,593) |

|---|---|---|---|

| Gαqi5 | U69,593 | 1.8 ± 0.9 | 100 ± 5 |

| Salvinorin A | 0.9 ± 0.4 | 98 ± 8 | |

| This compound | 4.1 ± 1.2 | 95 ± 12 | |

| Gα16 | U69,593 | 3.5 ± 1.1 | 100 ± 9 |

| Salvinorin A | 1.1 ± 0.5 | 110 ± 15 | |

| This compound | 3.9 ± 0.8 | 105 ± 11 |

Data represents mean ± S.D. and is sourced from Chavkin et al., 2004.[4][5]

Signaling & Experimental Visualizations

Kappa-Opioid Receptor Signaling Pathway

Activation of the KOR by an agonist such as this compound initiates a signaling cascade through the coupled Gi/o protein.[6][7] The Gαi/o subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[6] The Gβγ subunit can also modulate downstream effectors, such as activating G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels, which collectively reduce neuronal excitability.[6][8]

Caption: Canonical KOR signaling cascade initiated by agonist binding.

Experimental Workflow: Calcium Mobilization Assay

The intracellular calcium mobilization assay is a robust method to determine the functional potency and efficacy of Gi/o-coupled receptor agonists. The workflow involves co-transfecting host cells with the receptor and a promiscuous G-protein that links its activation to the phospholipase C (PLC) pathway, culminating in a measurable fluorescent signal from a calcium-sensitive dye.

Caption: Experimental workflow for a cell-based calcium mobilization assay.

Experimental Protocols

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

-

Cell Preparation: Membranes are prepared from HEK-293 cells stably expressing the human kappa-opioid receptor (hKOR).

-

Assay Buffer: Typically consists of 50 mM Tris-HCl, pH 7.4.

-

Reaction Mixture: Cell membranes are incubated with a fixed concentration of a KOR-selective radioligand (e.g., [3H]U-69,593 or [3H]diprenorphine) and varying concentrations of the unlabeled test compound (this compound).[9]

-

Incubation: The mixture is incubated, typically for 60-90 minutes at room temperature, to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated via rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B).

-

Detection: The filters are washed with ice-cold assay buffer, and the trapped radioactivity is quantified by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled KOR ligand. The concentration of the test compound that inhibits 50% of specific radioligand binding (IC50) is calculated and converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Assay: Inhibition of Forskolin-Stimulated cAMP

This assay measures a compound's ability to inhibit adenylyl cyclase activity via the Gi/o pathway.[4][5]

-

Cell Culture: HEK-293 cells expressing hKOR are plated in multi-well plates.

-

Pre-incubation: Cells are pre-incubated with the test compound (this compound) at various concentrations for a short period (e.g., 15 minutes).

-

Stimulation: Cells are then stimulated with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.

-

Lysis and Detection: The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit, often based on competitive immunoassay principles (e.g., HTRF, ELISA).

-

Data Analysis: Data are normalized to the response of forskolin alone. A dose-response curve is generated to calculate the potency (EC50) and efficacy (Emax) of the test compound for inhibiting cAMP production.

Functional Assay: Intracellular Calcium Mobilization

This assay measures KOR activation by coupling it to the Gq pathway, which is not its native partner, via a promiscuous G-protein.[4][5]

-

Cell Preparation: HEK-293 cells are transiently co-transfected with plasmids encoding for hKOR and a promiscuous G-protein (e.g., Gα16 or the chimeric Gαqi5).

-

Dye Loading: After allowing for protein expression (24-48 hours), cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.

-

Compound Addition: The plate is placed in a fluorescence imaging plate reader (FLIPR) or a suitable microplate reader. The test compound is added to the wells at varying concentrations.

-

Signal Measurement: The instrument monitors the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

Data Analysis: The peak fluorescence response is plotted against the compound concentration to generate a dose-response curve, from which EC50 (potency) and Emax (efficacy) values are determined.

Conclusion

The initial in-vitro studies of this compound successfully characterized it as a potent kappa-opioid receptor agonist.[4][5] While functional assays measuring cAMP inhibition identified it as a partial agonist, it behaved as a high-efficacy agonist in calcium mobilization assays.[4][5] This highlights the importance of using multiple assay systems to fully understand the pharmacological profile of a compound. These foundational studies confirmed that modification at the C2 position is a viable strategy for modulating the activity of the Salvinorin A scaffold and paved the way for the development of further analogs with potentially improved therapeutic properties.[10][11]

References

- 1. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemical syntheses of the salvinorin chemotype of KOR agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Salvinorin A, an active component of the hallucinogenic sage salvia divinorum is a highly efficacious kappa-opioid receptor agonist: structural and functional considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 8. commerce.bio-rad.com [commerce.bio-rad.com]

- 9. Studies Toward the Pharmacophore of Salvinorin A, a Potent Kappa Opioid Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and in vitro evaluation of salvinorin A analogues: effect of configuration at C(2) and substitution at C(18) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and in vitro pharmacological evaluation of salvinorin A analogues modified at C(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and molecular formula for Salvinorin A propionate

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of Salvinorin A propionate, a semi-synthetic derivative of the potent naturally occurring hallucinogen Salvinorin A. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and experimental applications of this compound.

Core Compound Information

This compound is a neoclerodane diterpenoid and a selective partial agonist of the kappa-opioid receptor (KOR). Its chemical modifications distinguish it from its parent compound, Salvinorin A, leading to a unique pharmacological profile.

| Identifier | Value | Source |

| CAS Number | 689295-71-4 | [1] |

| Molecular Formula | C₂₄H₃₀O₈ | |

| Synonyms | Divinorin A Propionate, Sal A Propionate, Sal-2-propionate, Salvinorinyl-2-propionate |

Pharmacological Data

This compound's primary mechanism of action is through its interaction with the kappa-opioid receptor. The following table summarizes its key pharmacological parameters.

| Parameter | Value | Assay Conditions | Source |

| Binding Affinity (Ki) | 32.6 nM | Human κ-opioid receptor | [1] |

| Functional Activity (EC₅₀) | 4.7 nM | Inhibition of adenylate cyclase in HEK293 cells transfected with human KOR | [1] |

| Receptor Selectivity | Selective for KOR over µ, δ, and ORL-1 opioid receptors. No significant effect at serotonin, dopamine, muscarinic, or adrenergic receptors. | [1] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacological properties of this compound and related compounds.

Radioligand Binding Assay for Kappa-Opioid Receptor

This protocol is used to determine the binding affinity of a test compound to the kappa-opioid receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

HEK293 cells stably expressing the human kappa-opioid receptor (OPRK1).

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.

-

Radioligand: [³H]-U69,593 (a selective KOR agonist).

-

Wash buffer: 50 mM Tris-HCl, pH 7.4.

-

Test compound (e.g., this compound).

-

Unlabeled Salvinorin A (for positive control).

-

Scintillation vials and fluid.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293-OPRK1 cells to confluence.

-

Harvest the cells and homogenize them in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh membrane preparation buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a specific amount of membrane preparation (typically 20-40 µg of protein).

-

Add the radioligand [³H]-U69,593 to a final concentration of approximately 1 nM.

-

Add the test compound at various concentrations. For control wells, add unlabeled Salvinorin A (for non-specific binding) or buffer (for total binding).

-

Incubate the plate at 25°C for 60 minutes.

-

-

Filtration and Counting:

-

Terminate the assay by rapid vacuum filtration through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

References

An In-depth Technical Guide on the Physical and Chemical Properties of Salvinorin A Propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and pharmacological properties of Salvinorin A propionate, a semi-synthetic derivative of the potent kappa-opioid receptor (KOR) agonist, Salvinorin A. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study and potential therapeutic application of this compound.

Chemical and Physical Properties

This compound, also known as salvinorinyl-2-propionate, is a neoclerodane diterpenoid. It is structurally similar to its parent compound, Salvinorin A, with the acetate group at the C-2 position replaced by a propionate group. This modification influences its pharmacological profile, rendering it a partial agonist at the kappa-opioid receptor.

Quantitative Data Summary

The following tables summarize the key quantitative physical and chemical properties of this compound.

| Identifier | Value |

| IUPAC Name | (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-9-(1-oxopropoxy)-2H-naphtho[2,1-c]pyran-7-carboxylic acid, methyl ester |

| Synonyms | Divinorin A Propionate, Sal A Propionate, Sal-2-propionate, Salvinorinyl-2-propionate |

| CAS Number | 689295-71-4 |

| Molecular Formula | C₂₄H₃₀O₈ |

| Molecular Weight | 446.5 g/mol |

| Property | Value | Notes |

| Melting Point | 224 - 226 °C | Crystalline solid. |

| UV/Vis. λmax | 211, 258, 273 nm | In an appropriate solvent. |

| Purity | ≥98% | Commercially available standard. |

| Storage | -20°C | |

| Stability | ≥ 4 years | When stored at -20°C. |

Solubility

This compound exhibits solubility in various organic solvents and is sparingly soluble in aqueous buffers.

| Solvent | Solubility (approx.) |

| Acetonitrile | 1 mg/mL |

| DMSO | 1 mg/mL |

| Dimethyl formamide (DMF) | 2 mg/mL |

| 1:1 DMF:PBS (pH 7.2) | 0.5 mg/mL |

Pharmacological Properties

This compound is a selective partial agonist of the κ₁-opioid receptor. Its pharmacological activity is crucial for its potential therapeutic applications.

Receptor Binding and Functional Activity

| Parameter | Value | Assay |

| Binding Affinity (Ki) | 32.6 nM | For κ₁-opioid receptors. |

| Functional Activity (EC₅₀) | 4.7 nM | Inhibition of adenylate cyclase in HEK293 cells expressing human KOR. |

This compound is selective for KORs over µ, δ, and ORL-1 opioid receptors and does not exhibit activity at serotonin, dopamine, muscarinic, or adrenergic receptors.

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not extensively published. However, it can be readily synthesized from Salvinorin A via esterification. The following is a representative protocol.

Objective: To synthesize this compound from Salvinorin A.

Materials:

-

Salvinorin A

-

Propionic anhydride

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Dissolve Salvinorin A in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add 4-dimethylaminopyridine (catalytic amount) followed by the dropwise addition of propionic anhydride (excess, e.g., 1.5-2 equivalents).

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV detection at 211 nm.

-

Expected Outcome: A single major peak corresponding to this compound, with purity determined by the peak area percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Solvent: Deuterated chloroform (CDCl₃).

-

¹H NMR: Expect characteristic peaks for the propionate group (a triplet and a quartet), in addition to the signals corresponding to the Salvinorin A core structure.

-

¹³C NMR: Expect signals corresponding to the carbonyl and alkyl carbons of the propionate group, along with the resonances of the Salvinorin A backbone.

Signaling Pathways and Experimental Workflows

Kappa-Opioid Receptor Signaling Pathway

This compound, as a kappa-opioid receptor agonist, is expected to activate the same downstream signaling pathways as Salvinorin A. Upon binding to the KOR, a G-protein coupled receptor (GPCR), it initiates a cascade of intracellular events.

Methodological & Application

Synthesis of Salvinorin A Propionate from Salvinorin A: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the semi-synthesis of Salvinorin A propionate from Salvinorin A. Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist, serves as a valuable scaffold for the development of novel therapeutic agents.[1][2][3][4] Modification at the C-2 position of the salvinorin skeleton has been shown to modulate its pharmacological activity.[5] This protocol outlines the deacetylation of Salvinorin A to yield Salvinorin B, followed by the propionylation of Salvinorin B to produce the target compound, this compound. This derivative may exhibit altered pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further investigation in drug discovery programs.

Introduction

Salvinorin A, a neoclerodane diterpene isolated from Salvia divinorum, is the most potent naturally occurring hallucinogen.[6] Its unique mechanism of action, selective agonism at the KOR, distinguishes it from classical psychedelics and has spurred research into its therapeutic potential for a range of conditions, including pain, addiction, and mood disorders.[2][4] The chemical structure of Salvinorin A features an acetate group at the C-2 position, which is amenable to chemical modification.[1][5] By replacing this acetate with a propionate group, the resulting analog, this compound, may display altered receptor binding affinity, efficacy, or metabolic stability. This protocol provides a straightforward and efficient method for the synthesis of this compound for research purposes.

Reaction Scheme

The synthesis is a two-step process starting from Salvinorin A:

-

Deacetylation of Salvinorin A to Salvinorin B: The acetyl group at the C-2 position of Salvinorin A is removed by hydrolysis under basic conditions to yield Salvinorin B.[7]

-

Propionylation of Salvinorin B: The hydroxyl group at the C-2 position of Salvinorin B is then acylated using propionyl chloride or propionic anhydride to form this compound.

Quantitative Data Summary

The following table summarizes the typical quantities and expected outcomes for the synthesis of this compound.

| Parameter | Step 1: Deacetylation | Step 2: Propionylation |

| Starting Material | Salvinorin A | Salvinorin B |

| Reagents | Anhydrous Sodium Carbonate, Methanol | Propionyl Chloride, Pyridine, Dichloromethane |

| Molecular Weight ( g/mol ) | 432.47 | 390.44 |

| Typical Scale (mg) | 100 | 80 |

| Molar Equivalent (Reagent) | 4 eq (Sodium Carbonate) | 1.5 eq (Propionyl Chloride) |

| Reaction Time (hours) | 4 | 2 |

| Reaction Temperature (°C) | 25 (Room Temperature) | 0 to 25 |

| Expected Yield (%) | 85-95% | 80-90% |

| Product Molecular Weight ( g/mol ) | 390.44 | 446.50 |

| Product Purity (by HPLC) | >95% | >98% |

Experimental Protocols

Materials and Equipment

-

Salvinorin A (purity >98%)

-

Anhydrous Sodium Carbonate (Na₂CO₃)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Propionyl chloride

-

Pyridine, anhydrous

-

Hydrochloric acid (HCl), 1 N solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bars

-

Standard laboratory glassware

-

High-Performance Liquid Chromatography (HPLC) system for purity analysis

-

Nuclear Magnetic Resonance (NMR) spectrometer and Mass Spectrometer (MS) for structural confirmation.

Step 1: Synthesis of Salvinorin B (Deacetylation of Salvinorin A)

-

To a solution of Salvinorin A (100 mg, 0.231 mmol) in anhydrous methanol (5 mL) in a round-bottom flask, add anhydrous sodium carbonate (98 mg, 0.924 mmol, 4 eq).[7]

-

Stir the suspension vigorously at room temperature for 4 hours.[7] Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexanes mobile phase). Salvinorin A will have a higher Rf than the more polar Salvinorin B.

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the resulting residue between dichloromethane (20 mL) and 1 N HCl (20 mL).[7]

-

Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Salvinorin B as a white solid.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford pure Salvinorin B.

Step 2: Synthesis of this compound (Propionylation of Salvinorin B)

-

Dissolve the purified Salvinorin B (e.g., 80 mg, 0.205 mmol) in anhydrous dichloromethane (5 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous pyridine (33 µL, 0.410 mmol, 2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add propionyl chloride (27 µL, 0.308 mmol, 1.5 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding 1 N HCl (10 mL).

-

Separate the organic layer and wash it sequentially with 1 N HCl (2 x 10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to yield this compound as a white solid.

-

Confirm the structure and purity of the final product using NMR, MS, and HPLC.

Visualization of the Experimental Workflow

Caption: Synthetic workflow for this compound.

Safety Precautions

-

Salvinorin A and its derivatives are potent psychoactive compounds. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

All manipulations should be performed in a well-ventilated fume hood.

-

Propionyl chloride and pyridine are corrosive and toxic. Handle with care.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Conclusion

This protocol provides a reliable method for the synthesis of this compound, a valuable analog for investigating the structure-activity relationships of Salvinorin A at the kappa-opioid receptor. The described procedure is scalable and utilizes standard laboratory techniques, making it accessible to researchers in the fields of medicinal chemistry and pharmacology. Further characterization of this compound's biological activity is warranted to explore its potential as a novel therapeutic agent.

References

- 1. Salvinorin A - Wikipedia [en.wikipedia.org]

- 2. Salvinorin A: A Mini Review of Physical and Chemical Properties Affecting Its Translation from Research to Clinical Applications in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. researchgate.net [researchgate.net]